molecular formula C19H18FNO4S B2988445 1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795189-88-6

1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No. B2988445
CAS RN: 1795189-88-6
M. Wt: 375.41
InChI Key: BUJNOPITWWYJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a sulfonyl group attached to a fluorinated methylphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the compound is likely to contribute to its stereochemistry due to the stereogenicity of carbons . The sulfonyl group and the fluorinated methylphenyl group may also influence the compound’s three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, including the pyrrolidine ring, the sulfonyl group, and the fluorinated methylphenyl group .

Scientific Research Applications

Synthesis and Structural Diversity

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] : Research describes the enantioselective organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, showcasing significant biological activities. The process involves a three-component 1,3-dipolar cycloaddition, highlighting a method for rapid synthesis with high enantiopurity and structural diversity, suggesting potential for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Functional Materials and Applications

  • Sulfonated Block Copolymers for Fuel-Cell Applications : The synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups and their potential in fuel-cell applications is explored. This research emphasizes the copolymers' superior proton conductivity and mechanical properties, making them promising materials for fuel-cell membranes (Bae et al., 2009).

Novel Design and Biomedical Applications

  • Synthetic Bacteriochlorins with Spiro-piperidine Motifs : A novel molecular design for synthetic bacteriochlorins incorporating spiro-piperidine units is discussed, aiming to tailor the polarity of near-infrared absorbers. This design allows for nitrogen derivatization, potentially enabling diverse biomedical applications, such as in photodynamic therapy (Reddy et al., 2013).

Antimycobacterial Activity

  • Antimycobacterial Spiro-piperidin-4-ones : The atom economic and stereoselective synthesis of spiro-piperidin-4-ones showing significant in vitro and in vivo activity against Mycobacterium tuberculosis is reported. This research suggests the potential of these compounds in developing new antimycobacterial agents, with specific compounds showing notably high potency (Kumar et al., 2008).

Molecular Characterization

  • NMR, ESI Mass Spectral, and X-ray Structural Characterization : The characterization of three spiro[pyrrolidine-2,3'-oxindoles] is elaborated, providing insights into their molecular structure through NMR, mass spectral data, and X-ray crystallography. Such detailed characterization is crucial for understanding the properties and potential applications of these compounds (Laihia et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives have been found to have various biological activities .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity, mechanism of action, and safety profile. It could also explore its potential applications in medicinal chemistry .

properties

IUPAC Name

1'-(4-fluoro-2-methylphenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4S/c1-13-10-14(20)6-7-18(13)26(23,24)21-9-8-19(12-21)11-16(22)15-4-2-3-5-17(15)25-19/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJNOPITWWYJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.